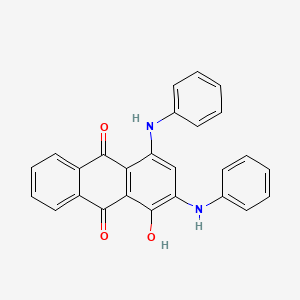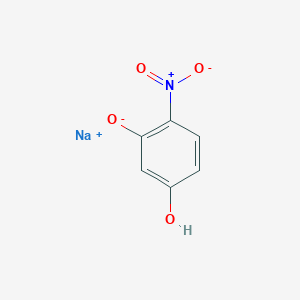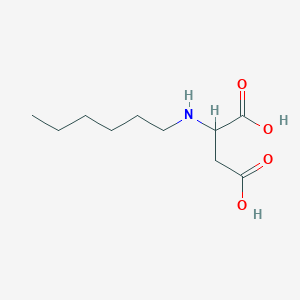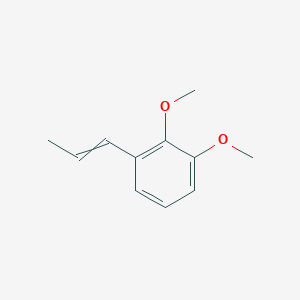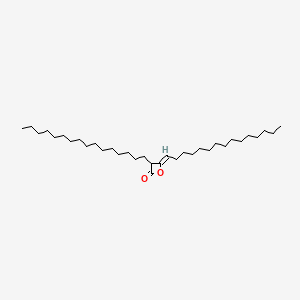
3-Hexadecyl-4-pentadecylideneoxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexadecyl-4-pentadecylideneoxetan-2-one: is an organic compound with the molecular formula C34H64O2 . It is characterized by a unique oxetane ring structure, which is a four-membered ring containing one oxygen atom. This compound is notable for its long hydrocarbon chains, which contribute to its significant molecular weight of approximately 504.87 Da .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexadecyl-4-pentadecylideneoxetan-2-one typically involves the reaction of hexadecyl and pentadecylidene precursors under controlled conditions. The oxetane ring formation is a crucial step, often achieved through cyclization reactions. Specific reagents and catalysts may be used to facilitate this process, although detailed synthetic routes are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Purification steps, such as distillation or chromatography, are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hexadecyl-4-pentadecylideneoxetan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring into other cyclic or acyclic structures.
Substitution: The hydrocarbon chains can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce alkanes or alkenes .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Hexadecyl-4-pentadecylideneoxetan-2-one is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound’s long hydrocarbon chains and oxetane ring structure make it a subject of interest in biological studies, particularly in understanding membrane interactions and lipid behavior .
Medicine: Research in medicine explores the potential of this compound in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including surfactants and lubricants .
Mécanisme D'action
The mechanism by which 3-Hexadecyl-4-pentadecylideneoxetan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
3-Hexadecyl-4-pentadecylideneoxetan-2-one: shares similarities with other oxetane derivatives, such as 3-Hexadecyl-4-pentadecylideneoxetan-2-ol and 3-Hexadecyl-4-pentadecylideneoxetan-2-thione .
Uniqueness: The uniqueness of this compound lies in its specific hydrocarbon chain lengths and the presence of the oxetane ring. These structural features confer distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
67845-95-8 |
|---|---|
Formule moléculaire |
C34H64O2 |
Poids moléculaire |
504.9 g/mol |
Nom IUPAC |
(4Z)-3-hexadecyl-4-pentadecylideneoxetan-2-one |
InChI |
InChI=1S/C34H64O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-33(36-34(32)35)31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3/b33-31- |
Clé InChI |
XPBFTRCBWYTEOD-FPODKLOTSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCC1/C(=C/CCCCCCCCCCCCCC)/OC1=O |
SMILES canonique |
CCCCCCCCCCCCCCCCC1C(=CCCCCCCCCCCCCCC)OC1=O |
Description physique |
Liquid, Other Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


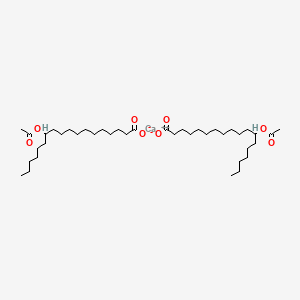





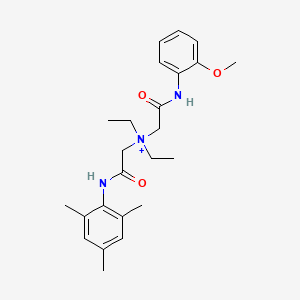
![Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]-](/img/structure/B13783598.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro-](/img/structure/B13783600.png)
